molecular formula C11H16N6O B2855564 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-ol CAS No. 899978-01-9

1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-ol

Cat. No.: B2855564
CAS No.: 899978-01-9
M. Wt: 248.29
InChI Key: BHNVWUGQCUPFPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-ol is a heterocyclic compound that features a triazolopyrimidine core linked to a piperidin-4-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-ol typically involves the construction of the triazolopyrimidine core followed by the attachment of the piperidin-4-ol moiety. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the use of ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction has been reported to yield good results .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-ol has several scientific research applications:

Properties

IUPAC Name

1-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6O/c1-2-17-11-9(14-15-17)10(12-7-13-11)16-5-3-8(18)4-6-16/h7-8,18H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNVWUGQCUPFPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CCC(CC3)O)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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